1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-

Physicochemical profiling CNS drug-likeness Hydrogen bond donor count

1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl- (CAS 646056-28-2) belongs to the class of 1,7-diazaspiro[4.4]nonane derivatives featuring a spirocyclic core with one nitrogen bearing a methyl group at position 1 and the other nitrogen at position 7 substituted with a pyrazin-2-yl group. This compound is disclosed in patent literature as a member of the N-aryl diazaspirocyclic series with potential utility in treating addiction and CNS disorders.

Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
CAS No. 646056-28-2
Cat. No. B11889031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-
CAS646056-28-2
Molecular FormulaC12H18N4
Molecular Weight218.30 g/mol
Structural Identifiers
SMILESCN1CCCC12CCN(C2)C3=NC=CN=C3
InChIInChI=1S/C12H18N4/c1-15-7-2-3-12(15)4-8-16(10-12)11-9-13-5-6-14-11/h5-6,9H,2-4,7-8,10H2,1H3
InChIKeyDSMSPUXVMPEGNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl- (CAS 646056-28-2): Physicochemical Profile and Structural Baseline


1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl- (CAS 646056-28-2) belongs to the class of 1,7-diazaspiro[4.4]nonane derivatives featuring a spirocyclic core with one nitrogen bearing a methyl group at position 1 and the other nitrogen at position 7 substituted with a pyrazin-2-yl group [1]. This compound is disclosed in patent literature as a member of the N-aryl diazaspirocyclic series with potential utility in treating addiction and CNS disorders [2]. With a molecular formula of C12H18N4, molecular weight of 218.30 g/mol, and a computed XLogP3 of 0.8, it represents a moderately lipophilic scaffold within the diazaspiro[4.4]nonane chemical space [1]. The spirocyclic architecture confers conformational rigidity that distinguishes it from flexible-chain analogs bearing similar pharmacophoric elements [3].

Why Generic Substitution of 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl- is Not Advisable: Evidence of Structural and Property Uniqueness


The 1,7-diazaspiro[4.4]nonane scaffold presents multiple regioisomeric possibilities that profoundly affect computed physicochemical properties and, by reasonable inference, biological performance. The precise position of the methyl group (position 1 vs. position 7) and the pyrazin-2-yl substituent creates distinct molecular entities with measurably different hydrogen bond donor counts, lipophilicities, and steric profiles compared to closely related analogs [1][2]. For instance, the 1-methyl-7-pyrazinyl isomer (CAS 646056-28-2) possesses zero hydrogen bond donors (HBD = 0), whereas the pyrazinyl-only analog (CAS 646056-08-8) contains one hydrogen bond donor (HBD = 1), a difference that alters the molecule's ability to cross biological membranes and engage in specific hydrogen bonding interactions [1][3]. Such apparently minor structural variations—a single methyl group placement—can produce large shifts in LogP, solubility, and metabolic stability, rendering generic substitution of these analogs inadvisable without explicit comparative data [4].

Quantitative Differentiation Evidence Guide for 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl- (CAS 646056-28-2)


Reduced Hydrogen Bond Donor Count (HBD = 0) vs. Non-Methylated Analog (HBD = 1) for Improved Membrane Permeability Prediction

Among pyrazinyl-substituted 1,7-diazaspiro[4.4]nonane analogs, the target compound (1-methyl-7-pyrazinyl) shows a Hydrogen Bond Donor count of 0, compared to a value of 1 for the non-methylated analog 7-pyrazinyl-1,7-diazaspiro[4.4]nonane (CAS 646056-08-8) [1][2]. Hydrogen Bond Donor count can impact passive membrane permeability and CNS penetration, with an HBD ≤ 1 often being preferred for CNS drug candidates [3].

Physicochemical profiling CNS drug-likeness Hydrogen bond donor count Membrane permeability

Elevated Lipophilicity (XLogP3 = 0.8) vs. Non-Methylated Analog (XLogP3 = 0.3) for Enhanced LogP-Driven Potency

The target compound (XLogP3 = 0.8) exhibits a 0.5 log unit higher computed lipophilicity compared to the non-methylated analog 7-pyrazinyl-1,7-diazaspiro[4.4]nonane (XLogP3 = 0.3, CAS 646056-08-8) [1][2]. This 0.5 unit increase brings the compound closer to the optimal range for many drug targets, as small changes in LogP can dramatically influence binding affinity and ADME properties [3].

Lipophilicity XLogP3 Drug-likeness Lead optimization

Regioisomeric Identity Verification: 1-Methyl-7-pyrazinyl vs. 7-Methyl-1-pyrazinyl Isomer Differentiation via InChIKey and Computed Descriptors

The target compound (1-methyl-7-pyrazinyl, CAS 646056-28-2) and its regioisomer (7-methyl-1-pyrazinyl, CAS 646056-42-0) share the same molecular formula (C12H18N4) and many computed properties (MW 218.30, HBD = 0, HBA = 4, XLogP3 = 0.8) but differ critically in their InChIKey (DSMSPUXVMPEGNP vs. DDXYCPBDMOSPCU) and SMILES strings [1][2]. This regioisomeric distinction is essential because the two isomers may exhibit markedly different binding affinities and metabolic profiles in any biological assay. The methyl group position relative to the pyrazin-2-yl moiety determines the three-dimensional presentation of the pharmacophoric nitrogen atoms, which governs receptor subtype selectivity in diazaspiro-based NK1 and nAChR ligand series [3].

Regioisomer Structural identity Quality control Analytical characterization

Pyrazine Ring Incorporation: Electron-Deficient Heteroaryl vs. Pyridinyl Analogs for Tuning π-Stacking Interactions

While the pyridinyl analog 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane (CAS 646055-67-6) has been more extensively characterized with published Ki values (e.g., Ki = 33 nM at α4β2 nAChR and Ki = 6900 nM at α7 nAChR) [1], the pyrazinyl variant introduces a second ring nitrogen, creating a more electron-deficient heteroaryl system. This additional nitrogen alters the electrostatic potential of the aryl ring, which can modulate π-π stacking interactions with aromatic residues in biological targets [2]. The pyrazin-2-yl substituent, featuring two nitrogen atoms in a 1,4-arrangement, provides a distinct hydrogen bond acceptor geometry compared to the single nitrogen of the pyridin-3-yl analog, offering different vectors for intermolecular interactions [1][2].

Pyrazine Heteroaryl π-π stacking Electronic effects

Recommended Procurement Scenarios for 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl- (CAS 646056-28-2)


CNS Drug Discovery: Lead Optimization of NK1 Antagonist Scaffolds Requiring Zero Hydrogen Bond Donor Profile

Teams pursuing neurokinin-1 (NK1) receptor antagonists built on the diaza-spiro[4.4]nonane core should select CAS 646056-28-2 when a zero hydrogen bond donor count is desired. The N-methylation at position 1 eliminates the secondary amine hydrogen that is present in the non-methylated analog (CAS 646056-08-8, HBD = 1) [1], which can improve predicted CNS penetration. The Janssen patent series explicitly claims this spirocyclic scaffold for NK1 antagonism with therapeutic potential in emesis, depression, anxiety, and IBS [2]. Patent literature also lists this compound for addiction treatment indications, further supporting its relevance to CNS programs [2][3].

Fragment-Based Screening Library Design: Pyrazine-Containing Fragment with Moderate Lipophilicity (XLogP3 = 0.8)

For fragment-based drug discovery (FBDD) campaigns, this compound offers a fragment-like profile (MW = 218.30, HBA = 4, rotatable bonds = 1) with an XLogP3 of 0.8 that falls within the preferred lipophilicity range for fragment libraries [1]. Compared to the non-methylated pyrazinyl analog (XLogP3 = 0.3), the target compound provides higher lipophilicity without adding molecular weight beyond the fragment threshold, making it suitable for screening collections that aim to balance aqueous solubility with membrane permeability [1][2].

Structure-Activity Relationship (SAR) Studies: Regioisomeric Specificity for Diazaspiro[4.4]nonane Methyl Position

In SAR campaigns exploring the effect of N-methyl substitution position on biological activity, CAS 646056-28-2 (methyl at position 1) must be procured distinctly from its regioisomer CAS 646056-42-0 (methyl at position 7) [1]. Both isomers share the same molecular formula and many computed properties, requiring analytical verification (InChIKey or NMR) to confirm regioisomeric identity. The distinct InChIKeys (DSMSPUXVMPEGNP vs. DDXYCPBDMOSPCU) enable unambiguous identification and ordering [1][2]. Procurement of the exact regioisomer ensures that observed biological differences can be accurately attributed to the methyl group position rather than to cross-contamination.

Medicinal Chemistry: Exploring Bioisosteric Replacement of Pyridine with Pyrazine in Receptor Ligands

Research groups investigating bioisosteric replacement strategies can use this compound to systematically compare pyrazine vs. pyridine substitution on the 1,7-diazaspiro[4.4]nonane scaffold. While the pyridinyl analog 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane has demonstrated nanomolar binding at nAChR subtypes (Ki = 33 nM at α4β2), the pyrazinyl variant introduces an additional ring nitrogen that modifies electronic properties and hydrogen bond acceptor geometry [1]. This compound enables head-to-head comparison of pyrazinyl vs. pyridinyl heteroaryl effects on potency, selectivity, and physicochemical properties within the same scaffold [1][2].

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